N-(2-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core. Key structural attributes include:
- A 6-ethyl substituent on the fused ring system, influencing steric and electronic properties.
- A thioacetamide bridge connecting the heterocyclic core to a 2-chloro-4-methylphenyl group, which contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-26-17-7-5-4-6-14(17)20-18(31(26,28)29)11-23-21(25-20)30-12-19(27)24-16-9-8-13(2)10-15(16)22/h4-11H,3,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKKEKWMAREGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide (CAS Number: 950470-92-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN4O3S2
- Molecular Weight : 474.98 g/mol
- IUPAC Name : N-(2-chloro-4-methylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs demonstrate notable antimicrobial properties. For instance, derivatives containing benzothiazine moieties have shown significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure could enhance activity against specific pathogens .
| Compound | Activity Type | Observed Efficacy |
|---|---|---|
| Benzothiazine derivatives | Antibacterial | Moderate to significant |
| N-methyl analogues | Antibacterial | Higher activity due to increased lipophilicity |
2. Enzyme Inhibition
Inhibitory effects on cholinesterase enzymes have been documented for similar compounds. For example, certain thiazine derivatives have shown selective inhibition of butyrylcholinesterase (BChE), which is crucial for treating conditions like Alzheimer's disease. The IC50 values reported for these compounds suggest a potential for therapeutic applications in neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Interaction with Enzymes
The compound may interact with various enzymes involved in metabolic pathways or neurotransmission. Inhibition of cholinesterases can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission and potentially improving cognitive functions.
2. Antimicrobial Mechanisms
The antimicrobial action is likely due to disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens. The presence of sulfur and nitrogen atoms in the structure may contribute to these interactions.
Case Studies
Several studies have explored the biological activities of related compounds:
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry highlighted the antimicrobial properties of benzothiazine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that modifications in the side chains significantly influenced the antimicrobial potency .
Case Study 2: Cholinesterase Inhibition
Another research article focused on the cholinesterase inhibitory activities of thiazine derivatives. Compounds similar to N-(2-chloro-4-methylphenyl)-2-acetamide exhibited IC50 values ranging from 40 to 150 µM against BChE and AChE, suggesting potential applications in treating cognitive disorders .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s sulfone group distinguishes it from sulfonamide (e.g., ) or thione (e.g., ) derivatives, offering stronger electron-withdrawing effects and enhanced solubility in polar solvents.
- The 2-chloro-4-methylphenyl group aligns with analogs in and , which utilize chloro/methyl groups to balance lipophilicity and electronic effects.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , utilizing alkylation of thiol intermediates with chloro/bromoacetamide derivatives. Bromoacetate (as in ) offers faster kinetics than chloro analogs .
- highlights hydrogen-bond-driven crystallization , contrasting with the target’s sulfone group, which may favor alternative packing modes.
Physicochemical and Functional Properties
- Solubility : The sulfone group in the target compound increases hydrophilicity compared to sulfonamides (e.g., ) or thiones (e.g., ).
- Stability : Sulfones are generally more oxidatively stable than sulfides or sulfonamides, reducing susceptibility to metabolic degradation.
- Hydrogen Bonding : While triazole-thione derivatives form N–H···S/O networks , the target’s sulfone may engage in stronger S=O···H interactions, influencing crystal packing or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
